3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine
Description
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine is a brominated heterocyclic compound featuring a fused pyrazole-pyridine scaffold. The pyrazolo[4,3-c]pyridine core consists of a pyrazole ring fused at the 4,3-c positions of a pyridine ring (Figure 1) . This compound belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocycles noted for structural similarity to purine bases, making them attractive for drug discovery .
Properties
IUPAC Name |
3,6-dibromo-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPLJXZGJNGYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274187 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-34-9 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of pyrazolo[4,3-c]pyridine. One common method includes the reaction of pyrazolo[4,3-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used along with bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl or vinyl derivatives of pyrazolopyridine.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine involves various methods that facilitate the introduction of bromine substituents at the 3 and 6 positions of the pyrazolo-pyridine core. These synthetic pathways are crucial as they determine the compound's reactivity and biological activity.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, making it a promising candidate for drug development.
Anticancer Activity
The compound shows significant potential as an anticancer agent. Studies indicate that it inhibits cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
Preliminary investigations have reported antimicrobial effects against various bacterial strains. However, further studies are necessary to fully delineate its spectrum of activity and efficacy against specific pathogens .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the compound's effectiveness and applications in various fields:
Case Study 1: Cancer Cell Lines
A recent study evaluated the compound's effects on A172 and U87MG cancer cell lines. The results demonstrated significant apoptosis with calculated IC50 values indicating potent antiproliferative effects .
Case Study 2: Molecular Docking Studies
Molecular docking studies provided insights into the binding interactions between this compound and its target proteins. These studies suggest favorable binding conformations that support its role as an enzyme inhibitor .
Mechanism of Action
The mechanism of action of 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
- Ring Fusion Positions : The [4,3-c] fusion in this compound distinguishes it from [4,3-b] and [3,4-c] isomers, altering electronic distribution and steric interactions .
- Substituent Impact: Bromine at the 3- and 6-positions enhances electrophilicity compared to non-halogenated analogs, facilitating nucleophilic aromatic substitution. Chlorine in 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine introduces additional steric hindrance .
Biological Activity
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 276.92 g/mol. Its unique structure includes two bromine atoms at positions 3 and 6 of the pyrazolo ring, which significantly influences its reactivity and biological activity.
The primary target for this compound is the Anaplastic Lymphoma Kinase (ALK) . The compound inhibits ALK activity, which is crucial for various signaling pathways related to cell growth and survival. Inhibition of ALK can lead to the suppression of tumor cell proliferation and induce apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through its action on ALK and potentially other kinases involved in cell cycle regulation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at different positions on the pyrazolo ring. For example, derivatives with specific substitutions have demonstrated enhanced potency against cancer cell lines. A notable study indicated that certain structural modifications led to significant improvements in antiproliferative activity .
Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various pyrazolo derivatives, compounds similar to this compound were tested against human cancer cell lines. The results showed that these compounds could inhibit tumor growth effectively without affecting normal cells, suggesting a selective action that minimizes systemic toxicity .
Study 2: Targeting Kinases
Another investigation focused on the inhibition of kinases such as TBK1 by related pyrazolo compounds. The study revealed that modifications to the core structure could yield potent inhibitors with low nanomolar IC50 values. This highlights the potential for developing targeted therapies utilizing derivatives of this compound .
Medicinal Chemistry
The compound serves as a valuable scaffold for synthesizing new bioactive molecules aimed at treating various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. Its ability to inhibit key enzymes and receptors makes it a candidate for further drug development efforts .
Material Science
Beyond its biological applications, this compound is also explored in material science for developing novel materials with specific electronic properties due to its unique chemical structure .
Q & A
Q. What are the established synthetic routes for 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine, and what analytical techniques validate its purity?
Methodology : Two primary synthetic strategies are documented:
- Annelation approach : A pyrazole ring is constructed onto a pre-functionalized pyridine derivative. This method often employs brominated intermediates for regioselective substitution.
- Pyridine-ring formation : A pyrazole precursor undergoes cyclization, as exemplified by Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure .
Q. Validation :
Q. Table 1: Synthetic Method Comparison
| Method | Key Reagents | Yield (%) | Purity Validation |
|---|---|---|---|
| Annelation | Brominated pyridine derivatives | 60-75 | NMR, Elemental Analysis |
| Sonogashira cross-coupling | Alkynes, tert-butylamine | 45-68 | HPLC, MS |
Q. How do bromine substituents influence the reactivity of this compound in cross-coupling reactions?
Methodology : Bromine atoms at positions 3 and 6 act as leaving groups, enabling:
Q. Experimental Insight :
Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?
Methodology :
- / NMR : Assigns proton environments and confirms bromine substitution.
- Mass spectrometry (HRMS) : Verifies molecular weight and isotopic patterns (Br isotopes at m/z 79/81).
- X-ray crystallography : Resolves regiochemistry in complex derivatives (e.g., fused-ring systems) .
Advanced Research Questions
Q. How can researchers optimize yields in Sonogashira coupling reactions for pyrazolo[4,3-c]pyridine derivatives?
Methodology :
Q. Case Study :
Q. How to address contradictory bioactivity data for pyrazolo[4,3-c]pyridine derivatives across cancer cell lines?
Methodology :
Q. Table 2: Bioactivity Discrepancies in MCF-7 vs. HepG2 Cells
| Derivative | MCF-7 IC (μM) | HepG2 IC (μM) | Proposed Mechanism |
|---|---|---|---|
| 3,6-Dibromo | 12.3 ± 1.2 | 45.6 ± 3.8 | EGFR inhibition |
| 3-Bromo-6-ethyl | 8.9 ± 0.9 | 22.1 ± 2.1 | ROS-mediated apoptosis |
Q. What computational strategies predict binding modes of pyrazolo[4,3-c]pyridine-based kinase inhibitors?
Methodology :
Q. Case Study :
- Cpd17 : Pyrazolo[4,3-c]pyridine derivative binds PIM1 kinase via hydrophobic interactions with Leu44 and Asp128 .
Q. How to resolve discrepancies in enzyme inhibition assays for NADPH oxidase inhibitors?
Methodology :
Q. Example :
Q. What structural modifications improve pharmacokinetics of pyrazolo[4,3-c]pyridine derivatives?
Methodology :
Q. Table 3: Pharmacokinetic Parameters
| Derivative | LogP | t (h) | Bioavailability (%) |
|---|---|---|---|
| 3,6-Dibromo | 3.2 | 2.1 | 18 |
| 3-Bromo-6-methoxy | 2.5 | 4.8 | 34 |
Q. How to validate regioselectivity in multi-step syntheses of fused pyrazolo[4,3-c]pyridine systems?
Methodology :
Q. What strategies mitigate toxicity in in vivo studies of brominated pyrazolo[4,3-c]pyridines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
